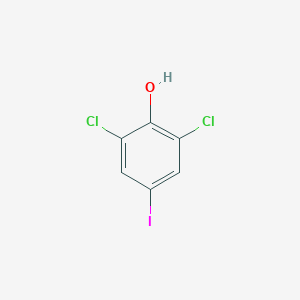

2,6-Dichloro-4-iodophenol

描述

Contextualizing Halogenated Phenols within Chemical Science

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears one or more halogen atoms. These compounds are of considerable interest in chemical science for several reasons. They are frequently used as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com The presence of halogen atoms significantly influences the chemical properties of the phenol (B47542) ring, affecting its reactivity, acidity, and biological activity.

Phenols are highly reactive towards electrophilic aromatic substitution, and the presence of halogens can further modulate this reactivity. wikipedia.org The nature and position of the halogen substituents can direct subsequent reactions, making site-selective functionalization a key area of research. europa.eu For instance, the electron-withdrawing nature of halogens can influence the regioselectivity of further substitutions.

While crucial in synthesis, some halogenated phenols are also recognized as environmental pollutants due to their widespread use and potential persistence. rsc.orgrsc.orgresearchgate.net This has spurred research into their environmental fate and degradation pathways, including advanced oxidation processes. rsc.orgrsc.org The study of their reactions with radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) is an active area of investigation to develop effective remediation strategies. rsc.orgrsc.org

Historical Perspectives on Iodophenol Research and Development

The synthesis of iodophenols has historically presented challenges, particularly concerning selectivity. mdma.ch Early methods for phenol iodination often resulted in mixtures of mono-, di-, or tri-substituted products, making the isolation of a specific isomer, such as a clean para-mono-iodinated phenol, a difficult task. wikipedia.orgmdma.ch

Over time, numerous synthetic methodologies have been developed to address these challenges and improve the efficiency and selectivity of iodination. A significant advancement in this area has been the use of electrophilic iodination with iodine in the presence of an oxidizing agent. scielo.brscielo.br This approach has proven to be a standout method for preparing various halogenated phenols. scielo.brscielo.br Researchers have explored different oxidizing systems to achieve milder reaction conditions and higher yields of desired iodophenol isomers. scielo.brscielo.br The development of these methods has been crucial for making specific iodophenols, like 2,6-Dichloro-4-iodophenol, more accessible for research and synthetic applications.

Significance of this compound in Advanced Synthetic Methodologies

This compound is a key intermediate in various advanced synthetic methodologies, valued for its well-defined substitution pattern which allows for predictable reactivity in subsequent transformations.

Synthesis and Properties

An efficient and highly selective method for the synthesis of this compound involves the direct iodination of 2,6-dichlorophenol (B41786). scielo.brscielo.br The presence of two chlorine atoms at the ortho positions directs the iodination to the para position. One notable method employs iodine and hydrogen peroxide in water, which provides the target compound in high yield under mild conditions. scielo.brscielo.br

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichlorophenol | Iodine, Hydrogen Peroxide | Water | 95% | scielo.brscielo.br |

| 2,6-Chlorophenesic acid | Potassium iodide, Sodium hydroxide, Trichloroisocyanuric acid | Methanol | ~81% |

The physical and spectroscopic properties of this compound have been well-characterized.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂IO | cymitquimica.com |

| Molecular Weight | 288.90 g/mol | chemicalbook.com |

| Appearance | Off-white solid | scielo.br |

| Melting Point | 90-91 °C | scielo.br |

| ¹H NMR (DMSO-d₆) | δ 10.42 (s, 1H, OH), 7.67 (s, 2H, aromatic) | scielo.br |

| ¹³C NMR (DMSO-d₆) | 149.8, 136.7, 124.0, 81.4 | scielo.br |

Applications in Synthesis

The trifunctional nature of this compound (possessing hydroxyl, chloro, and iodo groups) makes it a versatile building block. The iodine atom is particularly useful as it can readily participate in cross-coupling reactions.

Research has demonstrated its utility in the following areas:

Precursors to Arynes: Halophenols are valuable starting materials for the preparation of silylaryl triflates, which in turn are precursors to arynes (benzynes) under mild conditions. scielo.brscielo.br These highly reactive intermediates are useful in constructing complex aromatic systems.

Synthesis of Heterocyclic Compounds: this compound can be employed in palladium-catalyzed transformations for the synthesis of oxygenated heterocyclic compounds. scielo.brscielo.br

Functionalized Triphenylmethyl Radicals: The compound serves as a precursor in the synthesis of mono-iodized derivatives of protonated tris(2,4,6-trichlorophenyl)methyl (HTTM). researchgate.net This iodinated intermediate readily undergoes various cross-coupling reactions, allowing for the introduction of both electron-donating and electron-accepting groups to create novel, stable triphenylmethyl radicals with specific optical properties. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGWECICLKWOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403711 | |

| Record name | 2,6-dichloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34074-22-1 | |

| Record name | 2,6-dichloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Iodophenol

Established Synthetic Routes to 2,6-Dichloro-4-iodophenol

The synthesis of this compound can be achieved through a couple of primary routes, each starting from different precursors and employing distinct chemical transformations.

A direct and common method for the preparation of this compound involves the electrophilic iodination of 2,6-dichlorophenol (B41786). The hydroxyl group of the phenol (B47542) is an activating, ortho-, para-directing group, meaning it increases the electron density at the ortho (2 and 6) and para (4) positions of the benzene (B151609) ring, making them more susceptible to electrophilic attack. quora.comquora.com Since the ortho positions are already occupied by chlorine atoms, the incoming iodine electrophile is directed to the para position.

Various iodinating agents can be employed for this transformation. A mixture of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), and an oxidizing agent is often used. The oxidizing agent converts the iodide ion (I⁻) into a more electrophilic iodine species (e.g., I⁺ or a polarized I₂ molecule) that can then attack the electron-rich phenol ring.

For instance, the iodination of chlorinated aromatic compounds can be achieved using silver salts like silver sulfate (B86663) (Ag₂SO₄) in the presence of iodine (I₂). nih.gov This method has been used for the synthesis of 2,5-dichloro-4-iodophenol from 2,5-dichlorophenol. nih.gov While this specific example doesn't produce the 2,6-dichloro isomer, the principle of activating iodine with a silver salt is a relevant synthetic strategy.

The reaction conditions for the iodination of 2,6-dichlorophenol are crucial for achieving high yields and selectivity. Factors such as the choice of solvent, temperature, and the specific iodinating and oxidizing agents can influence the outcome of the reaction.

An alternative synthetic pathway to this compound starts from 2,6-dichloro-4-aminophenol. This method involves a two-step process: diazotization of the amino group followed by a Sandmeyer-type reaction where the diazonium group is replaced by iodine.

The first step is the conversion of the aromatic amino group of 2,6-dichloro-4-aminophenol into a diazonium salt. This is typically achieved by treating the aminophenol with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0-5 °C). patsnap.com

The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and it is readily displaced by the iodide ion to yield this compound. This reaction is a variation of the Sandmeyer reaction.

This route offers an alternative to direct iodination and can be advantageous in certain situations, for example, if the starting aminophenol is more readily available or if direct iodination leads to unwanted side products. The synthesis of 2,6-dichlorophenol itself can be achieved by the decomposition of the diazotate of 2,6-dichloro-4-aminophenol, highlighting the importance of this intermediate in the synthesis of related compounds. orgsyn.orgchemicalbook.com

Reaction Mechanisms and Pathways Involving this compound

The reactivity of this compound is influenced by the interplay of its functional groups: the hydroxyl group and the three halogen substituents on the aromatic ring.

The halogen atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAAr) under normal conditions. This is because the benzene ring is electron-rich, which repels incoming nucleophiles. For SNAAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case here. The hydroxyl group is an electron-donating group, further deactivating the ring towards nucleophilic attack.

However, under specific conditions, such as the presence of a strong nucleophile and a suitable catalyst, halogen exchange reactions might be possible. The Finkelstein reaction, for example, involves the exchange of one halogen for another, typically converting alkyl chlorides or bromides to iodides. wikipedia.org While the classic Finkelstein reaction applies to alkyl halides, aromatic versions of this reaction exist but often require catalysis, for instance, with copper(I) iodide. wikipedia.org Such reactions could potentially be used to replace the chlorine or iodine atoms in this compound, although the reactivity would be low.

Halogen exchange reactions are a type of nucleophilic substitution where one halide ion replaces another. doubtnut.com These reactions are often reversible, and the equilibrium can be driven towards the desired product by using a large excess of one of the halides or by exploiting differences in the solubility of the resulting salts. wikipedia.org

Phenols, including halogenated phenols, can undergo oxidative transformations. These reactions can proceed through radical mechanisms, where a one-electron oxidation of the phenol generates a phenoxyl radical. The presence of halogen substituents can influence the stability and subsequent reactions of these radicals.

Oxidative coupling of phenols is a reaction where two phenol molecules are joined together, often catalyzed by transition metal complexes. wikipedia.org This process can lead to the formation of C-C or C-O bonds. The mechanism can involve the formation of a phenoxyl radical, which then attacks another phenol molecule.

Studies on the oxidative dechlorination of halogenated phenols have shown that the reaction can proceed through two sequential one-electron oxidations of the phenol substrate, leading to a cationic intermediate. nih.gov This intermediate is similar to a Meisenheimer complex, which is commonly formed in nucleophilic aromatic substitution reactions. nih.gov

Furthermore, UV photocatalysis in the presence of a catalyst like TiO₂ can lead to the photoreduction and photooxidation of halogenated phenols, generating radical ions and hydroxyl radicals. nih.gov These reactive species can then drive further reactions, such as the formation of oligomers. nih.gov The dehalogenation of these compounds plays a significant role in reducing their toxicity. nih.govresearchgate.net

The presence of chlorine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group in this compound has a significant impact on its reactivity. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I effect) and electron-donating through resonance (+R or +M effect). quora.comlibretexts.org

The inductive effect of the electronegative chlorine atoms withdraws electron density from the benzene ring, making the phenol more acidic compared to unsubstituted phenol. libretexts.org This electron withdrawal also deactivates the ring towards electrophilic aromatic substitution, making reactions like further halogenation or nitration more difficult than for phenol itself. jove.com

However, the lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance, which increases the electron density at the ortho and para positions. quora.comlibretexts.org This resonance effect is what makes halogens ortho-, para-directing for electrophilic aromatic substitution. quora.comjove.com In the case of this compound, the ortho positions are already substituted, so any further electrophilic attack would be directed to the remaining para position if it were available.

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for this compound guided by the principles of green chemistry focuses on minimizing environmental impact by utilizing safer solvents, reducing waste, and enhancing reaction efficiency. Key strategies include performing reactions in aqueous media and employing advanced catalyst systems to improve selectivity and yield, thereby reducing the formation of unwanted byproducts.

Aqueous Medium Reactions

Executing organic reactions in water is a cornerstone of green chemistry, as it replaces hazardous and volatile organic solvents. Water is non-toxic, non-flammable, and inexpensive. The synthesis of halogenated phenols, including the iodination of 2,6-dichlorophenol to produce this compound, can be effectively carried out in an aqueous environment.

Research has demonstrated that the iodination of phenols can proceed in aqueous solutions. nsf.gov The reaction of iodine with phenol in water can lead to the formation of various iodinated by-products, including 2-iodophenol, 4-iodophenol, diiodophenols, and 2,4,6-triiodophenol (B146134). vt.edu The distribution of these products is significantly influenced by the initial mass ratio of iodine to the phenol substrate. vt.edu This highlights the feasibility of using water as a solvent but also underscores the challenge of achieving high selectivity for a single desired product like this compound.

A significant advancement in this area is the use of aerobic oxyiodination in water. A highly efficient method for the para-selective iodination of phenols has been developed using molecular iodine (I₂) as the iodinating agent and molecular oxygen as the terminal oxidant, with water as the solvent. researchgate.net This approach offers high atom economy and presents a greener alternative to traditional methods that often require harsh reagents and organic solvents. researchgate.net

Table 1: Comparison of Solvents in Phenol Iodination

| Solvent System | Environmental/Safety Profile | Selectivity Considerations |

| Water | Non-toxic, non-flammable, readily available, environmentally benign. researchgate.net | Product distribution can be complex; selectivity depends heavily on reaction conditions and catalyst choice. vt.edu |

| Organic Solvents (e.g., Ethanol, Dichloromethane) | Often volatile, flammable, and can be toxic; contribute to VOC emissions. nih.gov | Can offer good solubility for reactants, but may require more complex workup procedures. nih.gov |

Catalyst Systems for Enhanced Selectivity and Yield

Catalysis is a fundamental tool in green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of this compound, the primary challenge is to direct the iodine atom specifically to the para-position (position 4) of the 2,6-dichlorophenol starting material, avoiding the formation of other isomers or poly-iodinated products.

A notable green catalytic system involves the use of copper(II) nitrate in water. This catalyst has demonstrated high activity and remarkable para-selectivity for the aerobic oxyiodination of various phenols. researchgate.net The reaction proceeds under mild conditions, utilizing molecular oxygen as a clean oxidant. This catalytic method is applicable to phenols with both electron-donating and electron-withdrawing groups, indicating its potential robustness for substrates like 2,6-dichlorophenol. researchgate.net

Other catalytic approaches have explored different metal-based systems to achieve regioselectivity. For instance, the iodination of 2,5-dichlorophenol has been shown to yield the corresponding para-substituted product, 2,5-dichloro-4-iodophenol, in 86% yield using a silver salt, AgBF₄, in conjunction with I₂. uky.edu While not explicitly performed in an aqueous medium in this study, the use of catalytic systems to control the position of iodination is a key strategy for improving yield and reducing waste. uky.edu The choice of catalyst and reaction conditions is crucial for overcoming the challenges of poor regioselectivity often observed in the iodination of dichlorophenols. nih.gov

Table 2: Catalytic Systems for Regioselective Iodination of Dichlorinated Phenols

| Catalyst/Reagent System | Substrate | Key Finding | Yield of para-iodinated product | Reference |

| Copper(II) nitrate / O₂ | Various Phenols | High activity and remarkable para-selectivity in water. | Not specified for 2,6-dichlorophenol | researchgate.net |

| AgBF₄ / I₂ | 2,5-Dichlorophenol | High reactivity and para-selectivity. | 86% | uky.edu |

| AgSbF₆ / I₂ | 3,5-Dichlorophenol | High ortho-selectivity. | Traces | uky.edu |

| Benzyltrimethylammonium dichloroiodate / ZnCl₂ | 3,5-Dichlorophenol | Poor regioselectivity, forming a 1:1 mixture of isomers. | Low | nih.gov |

These findings illustrate that catalyst selection is paramount in achieving the desired selectivity for this compound synthesis. The copper(II) nitrate-catalyzed system in water represents a promising green approach, aligning with principles of sustainability by using a benign solvent, an efficient catalyst, and a clean oxidant. researchgate.net

Applications of 2,6 Dichloro 4 Iodophenol in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The structural framework of 2,6-dichloro-4-iodophenol, characterized by distinct reactive centers, makes it a pivotal intermediate in multi-step synthetic sequences. The hydroxyl group can undergo etherification or esterification, the chlorine atoms can be substituted under specific conditions, and the carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling reactions.

In medicinal chemistry, the 2,6-dichlorophenyl moiety is a recognized structural motif present in a number of biologically active compounds. This compound provides an efficient entry point for the synthesis of complex pharmaceutical precursors. While direct incorporation into final drug structures is application-specific, its role as a versatile intermediate is significant for building molecular complexity. mdpi.comaraid.es The development of synthetic routes using such intermediates is crucial for the efficient production of APIs. beilstein-journals.org The functional groups on the molecule allow for the systematic construction of potential therapeutic agents. For instance, the phenolic hydroxyl can be a handle for introducing pharmacologically relevant side chains, while the iodo-group serves as a prime site for introducing diversity through coupling reactions.

The table below illustrates the potential synthetic transformations of this compound's functional groups to create scaffolds relevant to pharmaceutical synthesis.

| Functional Group | Reaction Type | Potential Resulting Structure | Relevance in API Synthesis |

| Phenolic -OH | Etherification | Aryl ethers | Common motif in various drug classes |

| Phenolic -OH | Esterification | Aryl esters | Can act as prodrugs or be part of an active molecule |

| Iodo Group | Suzuki Coupling | Bi-aryl compounds | Core structures in many APIs |

| Iodo Group | Sonogashira Coupling | Aryl-alkyne adducts | Building blocks for complex heterocyclic systems ijnc.ir |

| Chloro Groups | Nucleophilic Aromatic Substitution | Substituted phenols | Allows for late-stage functionalization |

The halogenated phenyl structure is a cornerstone in the design of modern agrochemicals, including insecticides and herbicides. This compound serves as a precursor to compounds in this class. For example, derivatives of 2,6-dichlorophenol (B41786) are used as intermediates in the synthesis of potent insecticidal agents. google.com A closely related compound, 2,6-dichloro-4-aminophenol, is a key intermediate for producing the benzoylurea (B1208200) insecticide hexaflumuron, which functions as a chitin (B13524) synthesis inhibitor. google.com The synthesis of 2,6-dichloro-4-aminophenol can start from 2,6-dichlorophenol, highlighting the importance of this chemical family in agrochemical production. google.compatsnap.com The derivatization of the 2,6-dichlorophenol core allows for the fine-tuning of biological activity and environmental persistence.

The following table outlines the derivatization of the 2,6-dichlorophenol core for agrochemical applications.

| Starting Material Core | Key Transformation | Resulting Intermediate | Final Agrochemical Class | Example |

| 2,6-Dichlorophenol | Nitration, then Reduction | 2,6-Dichloro-4-aminophenol | Benzoylurea Insecticide | Hexaflumuron google.com |

| 4-Substituted Phenol (B47542) | Chlorination with Sulfuryl Chloride | 2,6-Dichloro-4-substituted-phenol | Dihalopropene Insecticides | Various Patented Compounds google.com |

Utilization in Coupling Reactions and Functionalization Strategies

The presence of a carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making the iodo-substituent on the ring the most reactive site for oxidative addition to a palladium(0) catalyst. wikipedia.org

This selective reactivity allows for sequential functionalization. For instance, a Sonogashira coupling can be performed at the iodo position while leaving the chloro-substituents intact for subsequent transformations. wikipedia.orglibretexts.org The Sonogashira reaction, which couples terminal alkynes with aryl halides, is particularly useful for synthesizing arylalkynes and conjugated enynes, which are valuable structures in materials science and medicinal chemistry. ijnc.irorganic-chemistry.orgrsc.org

The table below summarizes key coupling reactions where this compound can be a substrate.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine Base | Aryl-Alkyne wikipedia.orgorganic-chemistry.org |

| Suzuki | Aryl or Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | Bi-aryl or Aryl-alkene |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Arylated Alkene researchgate.net |

| Buchwald-Hartwig | Amine or Alcohol | Pd Catalyst / Ligand / Base | Aryl-Amine or Aryl-Ether |

| Negishi | Organozinc Reagent | Pd or Ni Catalyst | Bi-aryl or Aryl-Alkyl |

Contributions to Polymer Chemistry and Specialty Chemical Development

In polymer science, monomers with multiple reactive sites are valuable for creating cross-linked polymers or functional materials. This compound, with its hydroxyl, iodo, and chloro groups, can be conceptualized as a multifunctional monomer or chain terminator in polymerization processes. The hydroxyl group can be used to form polyester (B1180765) or polyether chains, while the halogenated sites offer opportunities for post-polymerization modification.

Furthermore, derivatives of this compound have been developed as linkers in solid-phase organic synthesis, a technology central to combinatorial chemistry and the rapid synthesis of compound libraries. nih.gov For example, a polymer-supported linker derived from a 2,6-dichloro-4-alkoxyphenyl structure has been created for anchoring carboxylic acids, amines, alcohols, and phenols during multi-step synthesis on a solid support. nih.gov This highlights the utility of the dichlorophenol framework in creating specialized chemical tools for broader synthetic applications.

Environmental Fate, Ecotoxicology, and Remediation Studies of Halogenated Phenols

Phototransformation Kinetics and Product Formation in Aqueous Environments

Phototransformation, or the chemical alteration of a substance by light, is a primary degradation pathway for many organic pollutants in aquatic systems. For halogenated phenols, this process can involve the cleavage of the carbon-halogen bond and subsequent reactions.

In marine environments, the phototransformation of halogenated phenols can be influenced by the high concentration of halide ions. While direct photolysis can occur, indirect photochemical processes involving reactive halogen species (RHS) are also significant. Aromatic compounds like phenols can undergo electrophilic substitution with hypohalous acids (HOX, where X can be Cl, Br, or I), which are formed in sunlit waters. The phenoxide ion is significantly more reactive than the undissociated phenol (B47542). mdpi.com

In simulated seawater, the transformation of phenol was found to be driven by a combination of hydroxyl radicals (OH•) and various dihalogen radical anions (Cl₂⁻•, Br₂⁻•, BrCl⁻•). mdpi.com Although direct studies on 2,6-Dichloro-4-iodophenol are limited, it is plausible that similar mechanisms would apply. The presence of chloride and iodide in seawater could lead to complex photonucleophilic substitution reactions, potentially resulting in the displacement of one halogen for another or for a hydroxyl group, leading to the formation of various halogenated and hydroxylated byproducts. The degradation of other phenolic compounds has been shown to occur via nucleophilic displacement of chlorine. nih.gov

Several environmental factors can significantly influence the rate and pathway of photolysis for halogenated phenols. The degradation of these compounds often follows pseudo-first-order kinetics. scirp.org

Key environmental factors include:

pH: The pH of the aqueous solution is a critical parameter. For 2,6-Dichlorophenol (B41786), the maximum photodegradation efficiency was observed in the acidic range (pH 4). scirp.org The dissociation of the phenolic hydroxyl group is pH-dependent, and the resulting phenoxide ion can have different light absorption properties and reactivity compared to the protonated form.

Initial Contaminant Concentration: The rate of degradation generally decreases as the initial concentration of the substrate increases. scirp.org This can be due to the pollutant itself absorbing a significant fraction of the light, preventing its penetration into the solution to generate reactive species.

Presence of Other Substances: The presence of other ions and substances in the water can either enhance or inhibit photolysis. For instance, radical scavengers like phosphate ions can decrease the efficiency of photodegradation processes that rely on hydroxyl radicals. nih.gov Conversely, some metal ions can promote photolysis. The degradation of iodinated X-ray contrast media, which are also iodinated aromatic compounds, can be initiated by hydroxyl radical substitution of the iodine atom, leading to the formation of phenolic products. ccspublishing.org.cn

Table 1: Influence of Environmental Factors on the Photodegradation of Halogenated Phenols

| Factor | Effect on Degradation Rate | Rationale |

| pH | Dependent on the specific compound; often higher in the acidic range for chlorinated phenols. scirp.orgnih.gov | Affects the dissociation of the phenol and the formation of reactive species. |

| Initial Concentration | Decreases with increasing concentration. scirp.orgnih.gov | High concentrations can lead to self-screening of UV light and saturation of the catalyst surface in photocatalysis. |

| Catalyst Dose (in photocatalysis) | Increases up to an optimal loading, then plateaus. scirp.org | An optimal amount of catalyst is needed for maximum light absorption and surface area for reaction. |

| Presence of Radical Scavengers (e.g., PO₄³⁻) | Decreases efficiency. nih.gov | Scavengers consume reactive species like hydroxyl radicals, preventing them from reacting with the pollutant. |

Biotransformation and Biodegradation Mechanisms

Microbial activity is a crucial component in the natural attenuation and engineered remediation of halogenated organic compounds. Microorganisms have evolved diverse enzymatic pathways to break down these often-recalcitrant molecules.

Under anaerobic conditions, a key mechanism for the biodegradation of halogenated aromatic compounds is reductive dehalogenation. nih.govnih.gov In this process, microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. nih.gov This process is a form of respiration known as organohalide respiration.

This biodegradation pathway has been observed for a variety of chlorinated and brominated phenols in anaerobic microbial communities. nih.gov For instance, marine environments, which contain naturally occurring halophenols, are a source of microbes capable of dehalogenation. nih.govresearchgate.net While specific microbial consortia for the dehalogenation of this compound have not been identified, it is a well-established principle that anaerobic communities can degrade a wide array of halogenated pollutants. nih.gov The process typically involves a consortium of bacteria, where different species carry out different steps of the degradation pathway. nih.gov

The efficiency of microbial biodegradation can be limited by the low aqueous solubility and bioavailability of hydrophobic organic pollutants. nih.gov Surfactants can be used to overcome this limitation by increasing the solubility of the contaminant and facilitating its transfer to the microbial cells.

Saponins, which are natural, plant-derived surfactants, have been shown to enhance the biodegradation of halogenated phenols. nih.govmdpi.com They are considered an environmentally friendly alternative to synthetic surfactants. mdpi.comresearchgate.netnih.gov Studies have shown that saponins can alter the cell surface properties of bacteria, such as membrane permeability and hydrophobicity, making them more effective at taking up and degrading pollutants like bromo-, chloro-, and fluorophenols. nih.gov The addition of saponin-rich extracts from plants like Quillaja saponaria and Sapindus mukorossi has been found to improve the effectiveness of biodegradation by bacterial strains such as Pseudomonas sp.. nih.gov This suggests that the use of saponins could be a viable strategy to enhance the bioremediation of sites contaminated with this compound and other related compounds. nih.gov

Table 2: Mechanisms of Saponin-Enhanced Biodegradation of Halogenated Phenols

| Mechanism | Description | Reference |

| Increased Solubility | Saponins form micelles that encapsulate the hydrophobic pollutant, increasing its concentration in the aqueous phase. | nih.govnih.gov |

| Enhanced Bioavailability | By increasing solubility and interacting with bacterial cell membranes, saponins facilitate the transfer of the pollutant to the microorganisms. | nih.gov |

| Modification of Cell Surface | Saponins can alter the hydrophobicity and permeability of the bacterial cell membrane, which can lead to more efficient uptake of the pollutant. | nih.gov |

Environmental Monitoring and Persistent Organic Pollutant (POP) Considerations

Halogenated phenols are a class of compounds that are frequently monitored in the environment due to their potential toxicity and persistence. awqc.com.aunih.gov They can be introduced into aquatic systems as byproducts of industrial processes and water disinfection. awqc.com.au Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for their detection and quantification in environmental samples. nih.gov

Persistent Organic Pollutants (POPs) are chemical substances that possess a particular combination of physical and chemical properties such that they:

Remain intact for extended periods (persistence).

Become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air (long-range transport).

Accumulate in the fatty tissue of living organisms (bioaccumulation).

Are toxic to humans and wildlife.

Halogenated organic compounds are often flagged as potential POPs because the presence of halogen atoms (Cl, Br, I) on an organic molecule generally increases its environmental stability and lipid solubility (lipophilicity). ecetoc.org Increased lipophilicity can lead to a higher potential for bioaccumulation, where the substance concentrates in organisms at a level higher than in the surrounding environment. ecetoc.org While this compound is not currently listed under the Stockholm Convention on POPs, its chemical structure—a phenol ring substituted with two chlorine atoms and one iodine atom—suggests it may exhibit persistence and a tendency to bioaccumulate. A high octanol-water partition coefficient (log Kow), often used as a predictor for bioaccumulation potential, is a characteristic of many POPs. ecetoc.org Further research into the specific persistence and bioaccumulation factors for this compound would be necessary to fully assess its potential as a POP.

Analytical Methodologies for Detection in Environmental Matrices

The detection of halogenated phenols, such as this compound, in various environmental samples is crucial for understanding their distribution and potential impact. A range of analytical techniques are employed for their determination in matrices like water, soil, and sediment. These methods often involve a combination of extraction, separation, and detection steps to achieve the necessary sensitivity and selectivity.

Commonly, the initial step involves sample preparation to isolate and concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for aqueous samples, utilizing cartridges packed with materials like octadecyl silica to retain the phenolic compounds from the water sample. For solid matrices such as soil and sediment, methods like vortex-assisted liquid-liquid extraction may be employed.

Following extraction, chromatographic techniques are typically used for separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary methods. In HPLC, reversed-phase columns are often utilized, where a nonpolar stationary phase is used with a more polar mobile phase. For instance, a C18 column with a mobile phase of acetonitrile and water is a common setup for separating phenolic compounds. sielc.com The use of mass spectrometry (MS) as a detector, in the form of HPLC-MS/MS, provides high selectivity and sensitivity for quantitative and qualitative analysis. researchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of halogenated phenols. etamu.eduub.edu This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. etamu.eduub.edu For less volatile phenols, a derivatization step, such as acetylation or reaction with pentafluorobenzyl bromide (PFBBr), may be necessary to increase their volatility and improve their chromatographic behavior. epa.gov The mass spectrometer then detects the ionized molecules, providing a unique fragmentation pattern that aids in compound identification. ub.eduresearchgate.net

The choice of the analytical method often depends on the specific matrix, the concentration of the analyte, and the required level of sensitivity. For trace-level detection, techniques like triple quadrupole GC-MS can offer very low detection limits. thermofisher.com

Table 1: Analytical Techniques for Halogenated Phenol Detection

| Technique | Principle | Common Detector(s) | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. scielo.org.mx | UV, Diode Array (DAD), Mass Spectrometry (MS) | Suitable for a wide range of compounds, including non-volatile ones. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. etamu.edu | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS) | High resolution and sensitivity, especially for volatile compounds. |

| Solid-Phase Extraction (SPE) | Sample preconcentration and cleanup by adsorbing analytes onto a solid sorbent. | N/A (used for sample preparation) | Effective for concentrating trace analytes from large sample volumes. |

Accumulation and Distribution in Biotic and Abiotic Compartments

The environmental fate of this compound is influenced by its physical and chemical properties, which govern its distribution between abiotic compartments such as water, soil, and air, and its accumulation in biotic organisms. While specific studies on this compound are limited, the behavior of other halogenated phenols can provide insights into its likely environmental distribution.

The octanol-water partition coefficient (Kow) is a key parameter for predicting the bioaccumulation potential of organic compounds. epa.gov Chemicals with a higher Kow tend to be more lipophilic and are more likely to accumulate in the fatty tissues of organisms. The persistence of a compound in the environment, often measured by its half-life, also plays a significant role in its potential for bioaccumulation. juniperpublishers.com

In aquatic environments, halogenated phenols can be taken up by organisms directly from the water (bioconcentration) or through the consumption of contaminated food (biomagnification). The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For ionizable organic compounds like phenols, the pH of the water can significantly influence their uptake and bioaccumulation. nih.gov

In soil and sediment, the distribution of halogenated phenols is largely controlled by adsorption processes. The organic carbon content of the soil or sediment is a major factor, with higher organic content generally leading to greater adsorption and reduced bioavailability. The pH of the soil can also affect the speciation of phenolic compounds and their interaction with soil particles.

Once in the environment, halogenated phenols can undergo various transformation processes, including microbial degradation and photolysis. juniperpublishers.com The rate of these degradation processes will determine the persistence of the compound in different environmental compartments.

Table 2: Factors Influencing Environmental Distribution and Accumulation

| Factor | Description | Impact on this compound |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity. epa.gov | A higher Kow would suggest a greater potential for bioaccumulation in fatty tissues. |

| pH | The acidity or alkalinity of the medium. | Can affect the ionization state of the phenol, influencing its solubility, bioavailability, and uptake by organisms. nih.gov |

| Organic Carbon Content | The amount of organic matter in soil or sediment. | Higher organic carbon content generally leads to increased adsorption and reduced mobility. |

| Microbial Degradation | Breakdown of the compound by microorganisms. | A key process in determining the persistence of the compound in the environment. juniperpublishers.com |

| Photolysis | Breakdown of the compound by light. | Can be a significant degradation pathway in surface waters. |

Ecotoxicological Implications of Halogenated Phenolic Disinfection Byproducts

Halogenated phenols, which can be formed as disinfection byproducts (DBPs) during water treatment processes, are of ecotoxicological concern due to their potential to cause adverse effects in aquatic organisms. nih.gov The toxicity of these compounds can vary depending on the type and position of the halogen substituents on the phenol ring.

Studies on various halogenated phenols have demonstrated a range of toxic effects on aquatic life. For example, research on other dichlorophenols has shown acute toxicity to fish and invertebrates. researchgate.net The mode of action of phenolic compounds often involves disruption of cellular membranes and interference with metabolic processes.

Iodinated disinfection byproducts, including iodophenols, have been noted to be generally more toxic than their chlorinated and brominated counterparts. researchgate.net The presence of iodine in the molecular structure can increase the lipophilicity and reactivity of the compound, potentially leading to greater biological activity. The formation of these iodinated DBPs is a concern in waters containing iodide that undergo disinfection. researchgate.net

The ecotoxicological risk of a specific halogenated phenol like this compound in the environment depends on both its inherent toxicity and the level of exposure experienced by organisms. fao.org Even at low environmental concentrations, persistent and bioaccumulative compounds can pose a long-term risk to aquatic ecosystems.

Table 3: Ecotoxicological Effects of Halogenated Phenols

| Effect | Organism(s) | Key Findings |

| Acute Toxicity | Fish, Aquatic Invertebrates | Can cause mortality at sufficient concentrations. fao.org |

| Membrane Disruption | General | A common mode of action for phenolic compounds. |

| Higher Toxicity of Iodinated DBPs | General | Iodinated compounds are often more toxic than their chlorinated or brominated analogs. researchgate.net |

| Potential for Bioaccumulation | Aquatic Organisms | Lipophilic halogenated phenols can accumulate in organisms, leading to long-term exposure. |

Advanced Spectroscopic and Computational Investigations of 2,6 Dichloro 4 Iodophenol

Spectroscopic Characterization for Structural Elucidation

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful solid-state analytical technique for investigating the local chemical environment of quadrupolar nuclei (those with a nuclear spin I ≥ 1). researchgate.net Unlike Nuclear Magnetic Resonance (NMR), NQR is a zero-field technique, meaning it does not require an external magnetic field. wikipedia.org The fundamental principle of NQR lies in the interaction between the nuclear electric quadrupole moment (eQ), a measure of the non-spherical distribution of charge within the nucleus, and the surrounding electric field gradient (EFG, eq) at the nucleus. kulturkaufhaus.de This interaction results in quantized energy levels, and transitions between these levels can be induced and detected by applying radio-frequency (RF) radiation. kulturkaufhaus.deprsu.ac.in

The resulting NQR frequency is a direct measure of the nuclear quadrupole coupling constant (NQCC or QCC), which is proportional to the product of the nuclear quadrupole moment and the EFG (NQCC = e²qQ/h). illinois.edu The EFG is highly sensitive to the electronic structure of the molecule, including the nature of chemical bonding, charge distribution, and intermolecular interactions. researchgate.netwikipedia.org Consequently, NQR serves as a precise probe of the electronic environment at the atomic level. slideshare.net

In the context of halogenated phenols such as 2,6-dichloro-4-iodophenol, NQR spectroscopy is particularly valuable. The halogen atoms present—Chlorine (³⁵Cl, ³⁷Cl) and Iodine (¹²⁷I)—are all quadrupolar nuclei. prsu.ac.in Key applications include:

Structural Distinction: NQR can differentiate between chemically or crystallographically non-equivalent halogen atoms within a molecule. researchgate.netillinois.edu For this compound, the two chlorine atoms at the ortho positions are chemically equivalent by symmetry, but they might become crystallographically inequivalent in the solid state, which would lead to distinct NQR signals. The iodine atom at the para position would exhibit its own characteristic resonance at a different frequency.

Bonding Analysis: The NQR frequency provides detailed information about the ionic and covalent character of the carbon-halogen bond. slideshare.net Changes in the electronic density around the halogen atom, influenced by the hydroxyl group and other substituents on the phenol (B47542) ring, directly affect the EFG and thus the NQR frequency. researchgate.net

Intermolecular Interactions: The technique is sensitive to intermolecular forces such as hydrogen bonding, which can influence the EFG at the quadrupolar nucleus. This allows for the study of crystal packing and phase transitions. kulturkaufhaus.de

The NQR spectrum acts as a "fingerprint" for a specific crystalline solid, making it a valuable tool for identifying polymorphs and characterizing the solid-state structure of halogenated compounds. mdpi.com

| Principle | Description | Relevance to Halogenated Phenols |

|---|---|---|

| Quadrupolar Nuclei | Nuclei with a spin quantum number I ≥ 1 possess a non-spherical charge distribution (an electric quadrupole moment). | ³⁵Cl, ³⁷Cl, and ¹²⁷I are all quadrupolar, making this compound an ideal candidate for NQR studies. |

| Electric Field Gradient (EFG) | Arises from the non-uniform distribution of electron density and surrounding charges at the nucleus. | The EFG at each halogen is determined by the C-X bond's electronic structure and influenced by the phenol ring and hydroxyl group. |

| Quadrupole Interaction | The interaction between the nuclear quadrupole moment and the EFG splits nuclear spin energy levels, even in the absence of a magnetic field. | Provides distinct energy levels for Cl and I nuclei based on their local chemical environment. |

| NQR Frequency | The frequency of RF radiation absorbed corresponds to transitions between these energy levels and is a fingerprint of the compound's crystalline structure. mdpi.com | Allows for the unambiguous identification and structural characterization of the solid-state form of this compound. |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular systems. These computational methods allow for the detailed exploration of reaction mechanisms and electronic structures that may be difficult to probe experimentally. rsc.org

Quantum chemical calculations are instrumental in predicting the course of chemical reactions by mapping out the potential energy surface. nih.gov This involves locating stable molecules (reactants, products), high-energy transition states that connect them, and transient reactive intermediates. For halogenated phenols, these calculations provide critical insights into their reactivity, particularly in oxidation reactions.

DFT studies on the oxidation of phenols mediated by hypervalent iodine reagents—a class of reactions highly relevant to this compound—have elucidated complex reaction pathways. researchgate.netnih.gov These computational investigations have shown that such reactions can proceed through various mechanisms, including associative and dissociative pathways, and that the favorability of a given pathway can be influenced by factors like the solvent and the nature of the substituents on the phenol ring. researchgate.netnih.gov

Key reactive intermediates that can be predicted and characterized using these methods include:

Hypervalent Iodine-Phenolate Adducts: The initial step in many oxidation reactions involves the formation of a complex between the phenol and the oxidizing agent. rsc.orgresearchgate.net

Phenoxyl Radicals: Homolytic cleavage of the O-H bond or an iodine-oxygen bond can lead to the formation of a phenoxyl radical, a key intermediate in many oxidative coupling and degradation pathways. researchgate.netnih.gov

Phenoxenium Ions: Heterolytic cleavage can result in the formation of a phenoxenium cation, which is another important reactive species. rsc.org

By calculating the activation barriers for different steps, computational models can predict the most likely reaction mechanism and identify the rate-determining step. rsc.org This predictive power is crucial for understanding the transformation and ultimate fate of compounds like this compound in various chemical and biological systems. nih.gov

| Intermediate | Formation Mechanism | Significance in Reaction Pathways |

|---|---|---|

| Phenoxyl Radical | Homolytic cleavage of the O-H bond, often initiated by an oxidizing agent or light. researchgate.net | Central to antioxidant activity, polymerization, and oxidative degradation reactions. nih.gov |

| Phenoxenium Cation | Heterolytic cleavage of the O-H bond or oxidation of a phenoxyl radical. rsc.org | A powerful electrophile involved in nucleophilic addition and dearomatization reactions. |

| Hypervalent Iodine-Phenolate Complex | Ligand exchange between a phenol and a hypervalent iodine reagent. researchgate.net | A key precursor in oxidative dearomatization reactions, leading to the formation of quinones or other functionalized products. nih.gov |

| C-Protonated Tautomers | Protonation of the aromatic ring in strongly acidic media. acs.org | Important for understanding reactivity and equilibria in acidic environments. acs.org |

Quantum chemical calculations provide a quantitative description of a molecule's electronic structure, which is fundamental to understanding its reactivity. For this compound, these methods can quantify the influence of the electron-withdrawing halogen substituents and the electron-donating hydroxyl group on the aromatic ring.

Key electronic properties and reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. ucsb.edu The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. digitellinc.com

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecular surface. It reveals electron-rich (negative potential) regions that are susceptible to electrophilic attack and electron-poor (positive potential) regions prone to nucleophilic attack. For phenols, the ESP at the atoms of the hydroxyl group has been shown to correlate with gas-phase acidities. researchgate.net

Reactivity Indices: DFT provides a framework for defining chemical concepts like electronegativity and chemical hardness, which can be used to predict reactivity. Local reactivity descriptors can identify the most reactive sites within a molecule for specific types of reactions.

These computational tools allow for a detailed analysis of how the three halogen atoms and the hydroxyl group modulate the electron density of the benzene (B151609) ring in this compound, thereby predicting its sites of reactivity for electrophilic, nucleophilic, and radical reactions.

| Property/Descriptor | Definition | Interpretation for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher (less negative) values indicate a greater ability to donate electrons (stronger nucleophile). ucsb.edu |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower (less positive) values indicate a greater ability to accept electrons (stronger electrophile). ucsb.edu |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. digitellinc.com |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule arising from the separation of positive and negative charge centers. | Influences solubility and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Environmental and Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property, such as toxicity. ijsmr.innih.gov QSAR models are powerful tools in toxicology and drug design, as they allow for the prediction of the activity of new or untested chemicals, thereby reducing the need for extensive animal testing and prioritizing substances for further investigation. nih.govuninsubria.it

The development of a QSAR model involves several key steps:

Data Set Collection: A training set of structurally related compounds with experimentally determined activity or toxicity data is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and electronic properties. ucsb.eduyoutube.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. ijsmr.innih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. unibo.it

Halogenated phenols are a class of compounds that have been extensively studied using QSAR due to their prevalence as environmental pollutants and their potential toxicity. tandfonline.comtandfonline.comresearchgate.net QSAR models have been successfully developed to predict the toxicity of halogenated phenols to various organisms, such as the protozoan Tetrahymena pyriformis. ijsmr.intandfonline.com

For a compound like this compound, a QSAR model could be used to predict its potential environmental toxicity or biological activity. Descriptors relevant to phenols often include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log P), which describes the compound's tendency to partition into fatty tissues.

Electronic Descriptors: Parameters such as pKa, HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic nature of the molecule and its ability to engage in interactions. ucsb.edu

Steric/Topological Descriptors: These include molecular weight, molecular volume, and connectivity indices that describe the size and shape of the molecule. youtube.com

By analyzing the descriptors that are most influential in the final QSAR model, one can gain mechanistic insights into the factors driving the toxicity or activity of the class of compounds under study. tandfonline.com

| Component | Description | Example |

|---|---|---|

| Endpoint | The measured biological activity or property to be modeled. | Toxicity to aquatic organisms (e.g., pIGC₅₀ in Tetrahymena), endocrine-disrupting potential, or antioxidant activity. tandfonline.com |

| Molecular Descriptors | Numerical values that represent the physicochemical properties of the molecules. | Log P (hydrophobicity), pKa (acidity), EHOMO (electron-donating ability), molecular weight (size). nih.govucsb.edu |

| Statistical Method | The algorithm used to create the mathematical relationship between descriptors and the endpoint. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Deep Neural Networks (DNN). ijsmr.in |

| Validation | The process of assessing the reliability and predictive accuracy of the developed model. | Leave-one-out cross-validation (q²), prediction for an external test set (R²pred). nih.gov |

| Applicability Domain | The chemical space of structures for which the model is expected to make reliable predictions. | The model is applicable to substituted phenols but may not be valid for other chemical classes. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Halogenated Phenols

The synthesis of halogenated phenols is a cornerstone of organic chemistry, providing building blocks for pharmaceuticals, agrochemicals, and functional materials. kochi-tech.ac.jp Traditional methods for producing these compounds often rely on harsh reagents and can lack regioselectivity. acs.org Current research is therefore focused on developing more sustainable, efficient, and selective synthetic strategies.

One promising avenue is the use of halogenase enzymes as biocatalysts. These enzymes, found in nature, can regioselectively halogenate a wide range of organic molecules under mild conditions, offering a greener alternative to conventional chemical methods. acs.org Another innovative approach involves a light-driven protocol for the direct alkylation of phenols, which utilizes the photochemical activity of a halogen-bonded complex. This method has shown high yields and regioselectivity for ortho-alkylation, demonstrating its potential for creating complex, functionalized phenol (B47542) derivatives. nih.govacs.org

Furthermore, advances in metal-catalyzed cross-coupling reactions continue to provide powerful tools for phenol synthesis. nih.gov For instance, palladium-catalyzed methods for the direct synthesis of phenols from aryl halides have been developed, utilizing highly active monophosphine-based catalysts. organic-chemistry.org A specific synthesis for 2,6-dichloro-4-iodophenol starts from 2,6-dichlorophenol (B41786), which is reacted with N-iodosuccinimide (NIS) in methanol to yield the final product. chemicalbook.com

Historical methods for preparing related compounds like 2,6-dichlorophenol include the chlorination of phenol, the decomposition of the diazotate of 2,6-dichloro-4-aminophenol, and the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com The synthesis of the precursor 2,6-dichloro-4-aminophenol can be achieved by starting with p-nitroaniline, followed by chlorination, diazonium hydrolysis, and hydrogenation. patsnap.com

| Methodology | Key Features | Potential Advantages | Reference Compounds |

|---|---|---|---|

| Enzymatic Halogenation | Uses halogenase enzymes | High regioselectivity, mild conditions, environmentally friendly | Various biosynthetic precursors |

| Photochemical Alkylation | Light-driven, forms halogen-bonded complex | Rapid reaction, high yield, late-stage functionalization | Tyrosine, Paracetamol |

| Metal-Catalyzed Hydroxylation | Uses catalysts like Palladium or Copper | Direct synthesis from aryl halides, tolerates various functional groups | Arylboronic acids, Aryl halides |

| Direct Iodination | Reaction with N-iodosuccinimide (NIS) | Specific synthesis for iodinated phenols | 2,6-Dichlorophenol |

Exploration of Advanced Bioactive Properties and Pharmacological Targets

Phenolic compounds are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govmdpi.com The introduction of halogen atoms to a phenol's structure can significantly modulate its bioactivity, often enhancing its efficacy and specificity for pharmacological targets. acs.org Halogenated phenols are key components in many pharmaceuticals and agrochemicals due to the improved properties conferred by the halogen substituents. acs.org

The specific substitution pattern of this compound suggests potential for unique biological interactions. The chlorine atoms can influence the compound's lipophilicity and electronic properties, while the iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug design and molecular recognition. fnasjournals.com Research into the functionalization of natural phenols has shown that chemical modifications can enhance their inherent bioactive properties. nih.gov For example, derivatives of the natural phenol eugenol have demonstrated strong anti-bacterial and anti-fungal activity. nih.gov

Future research will likely focus on screening this compound and related compounds against a wide array of biological targets. The structural motifs present in this compound are found in various biologically active molecules, such as those with anticancer and immunomodulatory effects. nih.gov Advanced analytical techniques are crucial for identifying and characterizing the complex chemical structures of novel bioactive phenolics. mdpi.com

| Phenolic Class | Observed Bioactivities | Examples of Compounds |

|---|---|---|

| Natural Monophenols | Antimicrobial, Antibacterial, Antifungal | Eugenol, Carvacrol, Thymol |

| Natural Diphenols | Antioxidant, Anti-inflammatory, Anticancer | Resveratrol, Hydroxytyrosol |

| Phenolic Acids | Antioxidant, Anti-inflammatory, Anticarcinogenic | Caffeic Acid |

| Halogenated Phenols | Enhanced potency and target specificity in pharmaceuticals and agrochemicals | Pentachlorophenol, Pentabromophenol |

Innovative Environmental Remediation Strategies for Halogenated Contaminants

The widespread industrial use of halogenated phenols has led to their emergence as persistent environmental pollutants. nih.govimanagerpublications.com Their toxicity and resistance to natural degradation necessitate the development of innovative and effective remediation technologies. nih.govfrontiersin.org

Bioremediation offers a promising and sustainable approach. Specific microbial strains have demonstrated the ability to degrade chlorinated phenols. For instance, Trichoderma longibraciatum can use 2,6-dichlorophenol as an energy source, breaking it down into less harmful intermediates. nih.gov Similarly, laccase enzymes, such as those from the white-rot fungus Ganoderma lucidum, have shown a strong capability for degrading 2,6-dichlorophenol. nih.gov The biodegradability of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring. frontiersin.orgresearchgate.net

Advanced oxidation processes (AOPs) represent another powerful strategy. A hybrid system combining photocatalysis with enzymatic processes has been successful in treating highly toxic pentahalogenated phenols. nih.gov In this method, UV irradiation activates a titanium dioxide (TiO₂) photocatalyst, which in turn activates an immobilized enzyme to transform the pollutants. nih.gov Other innovative strategies include the development of advanced catalysts and adsorbents for the selective removal of contaminants from water and the synthesis of eco-friendly materials for remediation. digitellinc.commdpi.com

| Strategy | Mechanism | Key Advantages | Example Contaminants |

|---|---|---|---|

| Microbial Degradation | Fungi and bacteria use the compound as a carbon/energy source. | Eco-friendly, potential for complete mineralization. imanagerpublications.com | 2,6-Dichlorophenol, 2,4-Dichlorophenol nih.govthescipub.com |

| Enzymatic Degradation | Laccase enzymes oxidize the phenolic ring. | High specificity and efficiency for target compounds. | 2,6-Dichlorophenol, 2,3,6-Trichlorophenol nih.gov |

| Photocatalytic-Enzymatic System | UV light activates a TiO₂ catalyst, which then activates an enzyme. | Synergistic effect enhances detoxification. nih.gov | Pentachlorophenol, Pentabromophenol nih.gov |

| Advanced Adsorbents | Development of novel materials to selectively capture pollutants. | High removal efficiency, potential for regeneration. digitellinc.com | PFAS, Pharmaceuticals digitellinc.com |

Integration with Machine Learning for Predictive Modeling in Chemical Synthesis and Environmental Science

The intersection of machine learning (ML) and chemistry is creating new paradigms for discovery and problem-solving. nih.gov AI and ML models are being increasingly applied to predict chemical reactivity, optimize synthetic routes, and assess the environmental fate of compounds like this compound. nih.govyoutube.com

In chemical synthesis, machine learning can accelerate the discovery and development of novel reactions. nih.gov By training models on large datasets of chemical reactions, it is possible to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even propose new synthetic pathways. youtube.com This predictive capability can significantly reduce the time and resources spent on empirical experimentation. chemcopilot.com For instance, ML models are being developed to predict halogen bond strength and elucidate structure-activity relationships, which is crucial for designing functional molecules. fnasjournals.com

常见问题

Q. What methods are recommended for characterizing the chemical structure of 2,6-dichloro-4-iodophenol?

Structural characterization can be achieved via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name, molecular formula (C₆H₃Cl₂IO), and molecular weight (305.41 g/mol) are critical starting points for validation . Crystallographic refinement tools like SHELXL can further resolve structural ambiguities in solid-state studies .

Q. What are the reported toxicity parameters for this compound in bioassays?

In Aedes aegypti larvae bioassays, the compound exhibited an LC₅₀ of 69.94 mg·L⁻¹, with LC₁₀ and LC₉₀ values of 46.66 mg·L⁻¹ and 104.84 mg·L⁻¹, respectively. These values were derived using Log-Probit analysis, with Tween 80® added to improve aqueous solubility .

Q. How does the toxicity of this compound compare to structurally related phenolic compounds?

Toxicity follows the order: 4-chloro-2,6-diiodophenol (LC₅₀ = 6.35 mg·L⁻¹) > this compound > 2,6-diiodophenol (LC₅₀ = 94.88 mg·L⁻¹). The steepness of Log-Probit slopes (e.g., 6.97 for this compound) indicates concentration-dependent efficacy .

Advanced Research Questions

Q. How can low solubility of this compound in aqueous media be mitigated during toxicity assays?

Co-solubilization with nonionic surfactants like Tween 80® (1% v/v) enhances dispersion and reproducibility. This approach was critical in achieving homogeneous dilutions for Aedes aegypti larvae studies .

Q. What analytical frameworks are suitable for resolving contradictions in toxicity data across species or experimental conditions?

Log-Probit analysis allows direct comparison of mortality curves by quantifying slope steepness, which reflects heterogeneity in population response. For example, a steeper slope (e.g., 6.97 vs. 1.15 for other phenolics) suggests narrower variability in lethal concentration thresholds . Cross-validation with alternative models (e.g., Cox proportional hazards) may further clarify mechanistic differences .

Q. How can computational tools aid in synthetic route planning for halogenated phenolic derivatives?

AI-driven platforms like Reaxys and Pistachio leverage reaction databases to predict feasible pathways. For example, retrosynthetic analysis of iodinated phenols may prioritize electrophilic substitution or Ullmann coupling, guided by steric and electronic parameters .

Methodological Notes

- Structural Refinement : Use SHELXL for crystallographic data to resolve positional disorder in halogenated aromatic systems .

- Toxicity Assay Design : Include negative controls with surfactant-only treatments to isolate solvent effects .

- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。